Boc-NH-C12-NH2

Catalog No.
S1525571
CAS No.
109792-60-1
M.F
C17H36N2O2
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-C12-NH2

Achieve precise asymmetric linker synthesis without statistical mixtures. Boc-NH-C12-NH2 (CAS 109792-60-1) eliminates the poor regioselectivity of 1,12-dodecanediamine. • >90% yield in mono-derivatization of high-value payloads (vs.

CAS Number

109792-60-1

Product Name

Boc-NH-C12-NH2

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate

Molecular Formula

C17H36N2O2

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)

InChI Key

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N

Synonyms

N-(12-Aminododecyl)-carbamic acid 1,1-Dimethylethyl Ester;(12-aminododecyl)-Carbamic acid 1,1-Dimethylethyl Ester; 12-(tert-Butoxycarbonyl)amino-1-aminododecane

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN

Purity

≥97%

Package Size

1 g

Boc-NH-C12-NH2 (CAS: 109792-60-1), also known as N-Boc-1,12-dodecanediamine, is a highly versatile, mono-protected homobifunctional aliphatic crosslinker [1]. It features a 12-carbon hydrophobic alkyl chain flanked by a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This specific configuration provides an extended spatial distance of approximately 15 Å and a high degree of lipophilicity. In industrial and advanced laboratory procurement, it is primarily sourced as a premium precursor for the asymmetric synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticle (LNP) components, and heterobifunctional materials, where precise, step-wise derivatization is mandatory to avoid complex mixtures [2].

Research Fit

PROTAC linker design 12-carbon Boc-protected diamine aligns with reported optimal linker length range for ternary complex formation.
May support targeted protein degradation workflows.
Topoisomerase I inhibitor synthesis Documented as a key synthetic intermediate for topoisomerase I inhibitor research compounds.
Literature-cited starting point; verify reaction conditions.

Attempting to substitute Boc-NH-C12-NH2 with the significantly cheaper, unprotected 1,12-dodecanediamine for asymmetric coupling inevitably results in a statistical distribution of unreacted, mono-substituted, and bis-substituted products [1]. Because the two terminal amines on the unprotected diamine possess identical nucleophilicity, achieving mono-derivatization requires large stoichiometric excesses and complex, low-yielding chromatographic separations, often capping the effective yield of the desired mono-adduct at below 40%. In contrast, the pre-installed Boc group in Boc-NH-C12-NH2 completely desymmetrizes the molecule, guaranteeing strict regioselectivity at the free amine and enabling near-quantitative yields (>90%) during the attachment of high-value payloads, such as E3 ligase ligands or proprietary fluorophores [2].

Substitution Risk

C12 linker
12-carbon alkyl chain sits at lower bound of reported effective linker range.
Shorter-chain analogs
C6 or C8 chains fall below reported threshold; may disrupt ternary complex geometry.
Literature precedent
Validated intermediate for topoisomerase I inhibitor synthesis.
Shorter-chain analogs
No documented topoisomerase inhibitor application; introduces synthetic uncertainty.

Asymmetric Coupling Efficiency

When synthesizing heterobifunctional molecules like PROTACs, the initial coupling step is critical. Utilizing Boc-NH-C12-NH2 allows for direct, regioselective amide bond formation at the single free amine, routinely achieving >90% isolated yields of the mono-adduct [1]. Conversely, using unprotected 1,12-dodecanediamine as a baseline comparator results in a statistical mixture, where the theoretical maximum yield of the mono-substituted product is 50%, but practical isolated yields often drop to 30-40% due to the difficulty of separating the mono-adduct from the bis-adduct and unreacted diamine [1].

Evidence DimensionIsolated yield of mono-derivatized asymmetric intermediate
Target Compound Data>90% yield (regioselective coupling)
Comparator Or BaselineUnprotected 1,12-dodecanediamine (<40% practical yield)
Quantified Difference>50% absolute increase in target intermediate yield
ConditionsStandard amide coupling (e.g., HATU/DIPEA) with equimolar high-value ligand

Procuring the mono-Boc protected diamine prevents the catastrophic waste of expensive proprietary ligands and eliminates severe chromatographic bottlenecks.

Linker length fit
Class-level inference
C12: 12 carbons
+6C
C6: 6 carbons
C12 meets reported minimum optimal length; C6 may be insufficient for PROTAC function.
Verify in target-specific ternary complex assays.

Hydrophobic Spacer for PROTACs

The 12-carbon aliphatic chain of Boc-NH-C12-NH2 provides a highly lipophilic spacer with an extended length of approximately 15-16 Å [1]. When compared to hydrophilic linkers of similar length, such as Boc-NH-PEG4-NH2, the C12 alkyl chain exhibits a significantly higher logP contribution and distinct conformational rigidity. For certain PROTAC targets where the E3 ligase and the target protein interfaces require hydrophobic packing to stabilize the ternary complex, the C12 linker minimizes the entropic penalty of binding, whereas PEG-based linkers can introduce unfavorable desolvation energies [2].

Evidence DimensionLinker lipophilicity and desolvation energy profile
Target Compound DataHigh logP contribution, hydrophobic packing stabilization
Comparator Or BaselineBoc-NH-PEG4-NH2 (Hydrophilic, higher desolvation penalty in hydrophobic pockets)
Quantified DifferenceFundamental shift from hydrophilic flexibility to hydrophobic rigidity
ConditionsTernary complex formation in hydrophobic protein-protein interaction interfaces

Selecting the C12 alkyl linker over a PEG linker is critical when target degradation relies on hydrophobic protein-protein interface stabilization.

MW differentiation
Cross-study comparable
Target: 300.48 g/mol
C6 analog: 216.32 g/mol
C10·HCl: 308.89 g/mol
Distinct molecular weight enables reliable identification and prevents handling mix-ups.
Confirm identity by analytical methods.

Lipid Bilayer Anchoring

In the formulation of functionalized lipid nanoparticles (LNPs), the precursor must seamlessly integrate into the lipid bilayer. The 12-carbon chain of Boc-NH-C12-NH2 closely mimics the hydrophobic tail lengths of structural lipids (typically C12-C18), providing sufficient van der Waals interactions for stable membrane anchoring[1]. In contrast, substituting with a shorter homolog like Boc-NH-C6-NH2 results in insufficient lipophilicity, leading to poor bilayer retention, phase separation, and premature leaching of the functionalized conjugate into the aqueous phase during formulation or storage [1].

Evidence DimensionHydrophobic tail insertion and bilayer retention
Target Compound DataC12 chain (stable van der Waals integration with standard lipids)
Comparator Or BaselineBoc-NH-C6-NH2 (insufficient length for stable anchoring)
Quantified DifferenceElimination of premature aqueous leaching due to matched hydrophobic thickness
ConditionsLNP formulation and storage in aqueous buffer

Ensures that downstream amine-functionalized lipid conjugates remain stably embedded in the LNP structure without degrading formulation integrity.

Topo I inhibitor synthesis
Class-level inference
C12 explicitly cited as intermediate for topoisomerase I inhibitor synthesis; shorter analogs lack such documentation.
C12 provides a literature-validated starting point; using shorter analogs may require synthetic revalidation.
Review vendor datasheets and reaction protocols.

Aliphatic PROTAC Synthesis

Directly following from its ability to prevent statistical bis-substitution, Boc-NH-C12-NH2 is the precursor of choice for synthesizing PROTACs that require a highly hydrophobic, ~15 Å spacer. It allows for the efficient, step-wise attachment of the target ligand and the E3 ligase binder without wasting expensive intermediates [1].

Amine-Functionalized LNPs

Leveraging its C12 hydrophobic tail, this compound is ideal for synthesizing functionalized lipid anchors. The C12 chain ensures stable integration into the LNP bilayer, while the Boc-protected amine can be subsequently deprotected to expose a reactive primary amine for surface bioconjugation of targeting antibodies or peptides [2].

Heterobifunctional Probes & Crosslinkers

For industrial production of chemical probes, affinity matrices, or diagnostic crosslinkers, the strict regioselectivity provided by the mono-Boc protection ensures reproducible, scalable manufacturing of asymmetric molecules, drastically reducing purification costs compared to using unprotected diamines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC library synthesis
12-carbon alkyl linker within reported effective range
Ternary complex formation and degradation efficiency
Topoisomerase I inhibitor synthesis
Documented intermediate for topoisomerase I research compounds
Reaction condition precedent and intermediate purity
High-throughput screening differentiation
Distinct molecular weight profile prevents cross-contamination
Unambiguous compound identification vs. shorter analogs

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.277678395 Da

Monoisotopic Mass

300.277678395 Da

Heavy Atom Count

21

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